l-Methionine-d4
Overview
Description
l-Methionine-d4: is a deuterated form of l-Methionine, an essential amino acid in humans and other organisms. The deuterium atoms replace the hydrogen atoms in the methyl group of the methionine molecule, making it useful in various scientific research applications, particularly in metabolic studies and as an internal standard in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Methionine-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the hydrogen-deuterium exchange reaction, where l-Methionine is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These strains are optimized to produce high yields of l-Methionine, which can then be subjected to deuterium exchange reactions to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: l-Methionine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: It can be reduced back to methionine from its oxidized forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various reagents depending on the desired derivative, such as acyl chlorides for acylation reactions
Major Products:
- Methionine sulfoxide
- Methionine sulfone
- Various methionine derivatives depending on the substitution reactions
Scientific Research Applications
l-Methionine-d4 has a wide range of applications in scientific research:
- Metabolic Studies: Used as a tracer in metabolic studies to understand methionine metabolism and its role in various biological processes .
- Mass Spectrometry: Serves as an internal standard in mass spectrometry for the quantification of methionine and its metabolites .
- Biomedical Research: Utilized in studies related to cancer, liver diseases, and neurodegenerative disorders due to its role in methylation and antioxidant pathways .
- Industrial Applications: Employed in the production of methionine-enriched supplements and animal feed .
Mechanism of Action
The mechanism of action of l-Methionine-d4 is similar to that of l-Methionine. It acts as a precursor for the synthesis of S-adenosylmethionine (SAM), which is a critical methyl donor in numerous methylation reactions. These reactions are essential for DNA, RNA, and protein methylation, which regulate gene expression and protein function . Additionally, this compound plays a role in the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Comparison with Similar Compounds
- l-Methionine: The non-deuterated form, essential for protein synthesis and various metabolic processes .
- DL-Methionine: A racemic mixture of D- and L-forms, commonly used in animal feed .
- Methionine Hydroxy Analogues (MHAs): Used as dietary supplements in animal nutrition .
Uniqueness of l-Methionine-d4: The incorporation of deuterium atoms in this compound makes it particularly valuable in research applications where isotopic labeling is required. This allows for precise tracking and quantification in metabolic studies and enhances the accuracy of mass spectrometric analyses .
Properties
IUPAC Name |
(2S)-2,3-dideuterio-2-(dideuterioamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-WDNFZIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CSC)[C@@]([2H])(C(=O)O)N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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